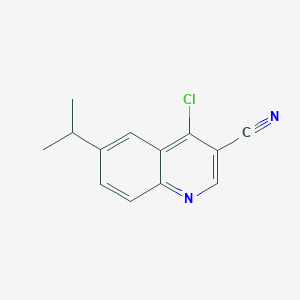

4-Chloro-6-isopropylquinoline-3-carbonitrile

Description

Molecular Architecture and Substituent Effects

The molecular architecture of 4-Chloro-6-isopropylquinoline-3-carbonitrile is fundamentally based on the quinoline scaffold, which consists of a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The compound exhibits a highly substituted quinoline core with three distinct functional groups that significantly influence its overall molecular geometry and electronic properties. The chlorine substituent at position 4 introduces significant electronegativity effects, while the isopropyl group at position 6 provides steric bulk and hydrophobic character to the molecule.

The carbonitrile functional group at position 3 serves as a critical electron-withdrawing element that modulates the electronic density distribution throughout the quinoline ring system. This substitution pattern creates a unique electronic environment where the electron-deficient pyridine nitrogen, the electron-withdrawing carbonitrile group, and the halogen substituent work in concert to establish distinct reactivity patterns. The isopropyl group, represented by the chemical structure C(C)C, provides significant steric hindrance that affects both the conformational preferences and the accessibility of reactive sites on the molecule.

The topological polar surface area of 36.68 square angstroms indicates moderate polarity characteristics, while the calculated logarithmic partition coefficient of 3.88328 suggests favorable lipophilicity properties. These molecular descriptors demonstrate that the substituent effects create a balanced amphiphilic character essential for many pharmaceutical applications. The presence of two hydrogen bond acceptors and zero hydrogen bond donors, combined with only one rotatable bond, indicates a relatively rigid molecular structure with limited conformational flexibility.

Properties

IUPAC Name |

4-chloro-6-propan-2-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c1-8(2)9-3-4-12-11(5-9)13(14)10(6-15)7-16-12/h3-5,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJYCFMDNCQQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-96-0 | |

| Record name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropylquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with isopropylamine and a suitable nitrile source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline amines.

Scientific Research Applications

4-Chloro-6-isopropylquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 4-Chloro-6-isopropylquinoline-3-carbonitrile with analogs differing in substituents at positions 6 and 7:

Key Research Findings

- Nitro-Containing Analogs: 4-Chloro-6-nitroquinoline-3-carbonitrile derivatives demonstrate potent inhibitory effects on tyrosine kinases, with IC₅₀ values in the nanomolar range. The nitro group’s electron-deficient nature enhances binding to kinase catalytic domains .

- Methoxy Derivatives: Substitution with methoxy at position 6 (e.g., 4-Chloro-6-methoxyquinoline-3-carbonitrile) improves solubility in polar solvents, making these compounds suitable for aqueous-phase reactions .

- Isopropyl Substituents: While direct data on this compound are sparse, analogous isopropyl-containing quinolines exhibit enhanced metabolic stability in pharmacokinetic studies, likely due to reduced oxidative metabolism .

Biological Activity

4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS No. 936497-96-0) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a quinoline ring substituted with a chloro group at position 4, an isopropyl group at position 6, and a carbonitrile group at position 3. These structural characteristics may enhance its biological activity compared to other quinoline derivatives.

The molecular formula of this compound is C₁₁H₈ClN₂, with a molecular weight of approximately 202.64 g/mol. The presence of the chloro and isopropyl substituents contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may inhibit critical enzymes involved in DNA replication, such as DNA gyrase, which is essential for bacterial growth and survival. Additionally, the carbonitrile group can participate in nucleophilic addition reactions, while the chloro group may engage in electrophilic aromatic substitution reactions.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.

Antitumor Properties

Research has indicated that quinoline derivatives possess antitumor properties. The unique structure of this compound may enhance its efficacy against certain cancer cell lines. For example, preliminary studies have demonstrated cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer therapeutic agent.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, quinoline derivatives have been explored for their anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways through the inhibition of specific enzymes or receptors involved in inflammation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-methoxyquinoline-3-carbonitrile | Methoxy group instead of isopropyl | Antimicrobial activity |

| 4-Bromo-6-isopropylquinoline-3-carbonitrile | Bromine instead of chlorine | Potential antitumor properties |

| 6-Chloroquinoline-3-carbonitrile | Lacks isopropyl substituent | Broad-spectrum antibacterial effects |

These comparisons highlight how variations in substituents influence biological activities and pharmacological profiles.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various quinoline derivatives against Mycobacterium tuberculosis, this compound exhibited promising inhibitory effects, suggesting its potential as a lead compound for developing new antitubercular agents.

- Cytotoxicity Against Cancer Cells : Research investigating the cytotoxic effects of quinoline derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability in several tested lines, indicating its potential as an anticancer drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.